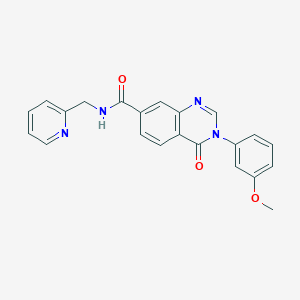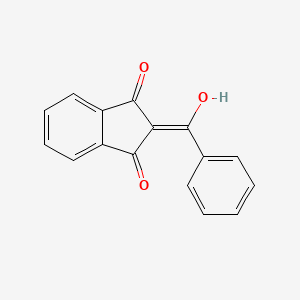![molecular formula C34H34N6 B12169728 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole CAS No. 1132709-46-6](/img/structure/B12169728.png)
2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Medikamenten vorkommen. Diese Verbindung mit ihrer komplizierten Struktur ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Die Synthese von 1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- umfasst mehrere Schritte. Ein gängiger synthetischer Weg beginnt mit der Herstellung von 2-Methyl-3-nitroanilin, das eine Reihe von Reaktionen durchläuft, darunter Bromierung, Methoxylierung und Cyclisierung, um den Indol-Kern zu bilden .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise die Tubulinpolymerisation hemmen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die Struktur der Verbindung ermöglicht es ihr, mit hoher Affinität an mehrere Rezeptoren zu binden und verschiedene biologische Prozesse zu beeinflussen .
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-methyl-3-[[4-[(2-methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- kann mit anderen Indol-Derivaten wie folgt verglichen werden:
1H-Indol-3-carbaldehyd: Bekannt für seine Rolle in Mehrkomponentenreaktionen und der Synthese biologisch aktiver Strukturen.
1-Methyl-1H-indol-3-ylmethyl-Derivate: Untersucht auf ihre krebshemmenden und antimikrobiellen Aktivitäten.
Indol-2-carboxylate: Werden durch Oxidationsreaktionen gebildet und in verschiedenen synthetischen Anwendungen verwendet.
Diese Vergleiche heben die einzigartigen strukturellen Merkmale und vielfältigen Anwendungen von 1H-Indol, 2-Methyl-3-[[4-[(2-Methyl-3H-indol-3-yl)-2-pyridinylmethyl]-1-piperazinyl]-2-pyridinylmethyl]- in der wissenschaftlichen Forschung hervor.
Eigenschaften
CAS-Nummer |
1132709-46-6 |
|---|---|
Molekularformel |
C34H34N6 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
2-methyl-3-[[4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazin-1-yl]-pyridin-2-ylmethyl]-3H-indole |
InChI |
InChI=1S/C34H34N6/c1-23-31(25-11-3-5-13-27(25)37-23)33(29-15-7-9-17-35-29)39-19-21-40(22-20-39)34(30-16-8-10-18-36-30)32-24(2)38-28-14-6-4-12-26(28)32/h3-18,31,33-34,38H,19-22H2,1-2H3 |
InChI-Schlüssel |
LSPMWFUTMYCCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C1C(C3=CC=CC=N3)N4CCN(CC4)C(C5=CC=CC=N5)C6=C(NC7=CC=CC=C76)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(naphthalen-1-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12169645.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)



![2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12169665.png)

![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B12169679.png)


![7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester](/img/structure/B12169701.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
![methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12169719.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
